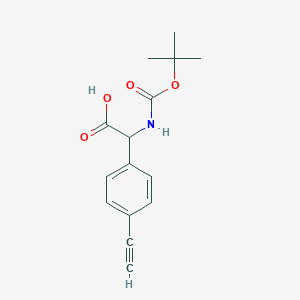

2-((Tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid

Description

2-((Tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative characterized by a central α-carbon bearing two substituents: a Boc-protected amine and a 4-ethynylphenyl group. The Boc group serves as a protective moiety for amines, commonly employed in peptide synthesis to prevent unwanted side reactions . The 4-ethynylphenyl substituent introduces a rigid, linear alkyne group at the para position of the phenyl ring, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or material functionalization .

For instance, 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid (CAS 81196-09-0) has a molecular formula of C₁₃H₁₇NO₄ . Replacing the hydrogen at the phenyl para position with an ethynyl group (-C≡CH) increases the carbon count by two, yielding an estimated formula of C₁₅H₁₅NO₄.

Properties

IUPAC Name |

2-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-5-10-6-8-11(9-7-10)12(13(17)18)16-14(19)20-15(2,3)4/h1,6-9,12H,2-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMXEEGMBMWIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid is a derivative of amino acids with potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The ethynylphenyl moiety may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer. For instance, the presence of an aryl group is known to enhance potency against targets such as Protein Kinase B (PknB), which is essential for Mycobacterium tuberculosis cell division and cell-wall biosynthesis .

Inhibition Studies

A study focusing on substituted 4-oxo-crotonic acid derivatives found that compounds featuring a tert-butoxycarbonyl-aminoethyl group exhibited significant inhibitory activity against PknB, with some derivatives achieving over 87% inhibition at specific concentrations . This suggests that this compound could similarly inhibit key enzymes involved in cancer progression.

Cytotoxicity and Apoptosis

Another area of interest is the compound's potential as a pro-apoptotic agent. Microtubule-targeting agents (MTAs) have been shown to induce apoptosis in various cancer cell lines. The design of multifunctional agents that combine tubulin depolymerizing efficacy with autophagic flux inhibitory activity has demonstrated promising results in preclinical studies . Compounds structurally related to this compound could potentially exhibit similar pro-apoptotic effects.

Case Studies

- Study on PknB Inhibition : A high-throughput screening identified several compounds with significant PknB inhibition. Among these, derivatives with aryl substitutions showed enhanced potency compared to alkyl counterparts, indicating the importance of structural modifications in optimizing biological activity .

- Microtubule-Targeting Agents : Research into MTAs highlighted their effectiveness in inducing apoptosis in hematological cancers. The combination of tubulin depolymerization and autophagy inhibition presents a dual mechanism that can be leveraged for therapeutic purposes .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing ethynyl groups have shown promise in anticancer therapies. The ethynylphenyl moiety in 2-((tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid can interact with biological targets involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of ethynylphenylalanine exhibit cytotoxic effects on various cancer cell lines, suggesting a potential role in developing new anticancer agents .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of ethynylphenylalanine and tested their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

1.2 Drug Design and Delivery

The tert-butoxycarbonyl (Boc) group is commonly used as a protective group in peptide synthesis. The incorporation of this compound into peptide sequences can enhance stability and bioavailability. This compound can serve as a building block for synthesizing more complex peptides with improved pharmacokinetic properties.

Case Study:

An investigation into peptide libraries containing Boc-protected amino acids revealed that the inclusion of ethynyl groups could enhance binding affinity to specific receptors, thereby improving therapeutic efficacy .

Materials Science

2.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional polymers. Ethynyl groups can participate in click chemistry reactions, making this compound valuable for creating polymeric materials with tailored properties.

Data Table: Synthesis Parameters for Polymerization

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Reaction Time | 24 hours |

| Catalyst | Copper(I) iodide |

| Solvent | Dimethylformamide (DMF) |

Research has shown that polymers derived from Boc-protected amino acids exhibit enhanced mechanical properties and thermal stability, making them suitable for various applications in coatings and adhesives .

Biochemical Applications

3.1 Enzyme Inhibition Studies

The ability of this compound to inhibit specific enzymes has been explored. Inhibitors based on this compound can be designed to target proteases involved in disease processes.

Case Study:

A recent study investigated the inhibitory effects of Boc-protected amino acids on serine proteases, revealing that modifications to the ethynyl group significantly altered enzyme activity. This suggests potential applications in developing selective enzyme inhibitors for therapeutic use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Boc-Protected Amino Acid Derivatives

*Estimated based on structural analogs.

Key Findings

Electronic and Steric Effects :

- The ethynyl group in the target compound provides a sp-hybridized carbon system, enhancing rigidity and enabling selective reactivity in click chemistry. This contrasts with the hydroxyl group in CAS 53249-34-6, which increases polarity and hydrogen-bonding capacity .

- Fluorinated cyclohexyl () and thiazole () substituents introduce distinct electronic profiles: fluorine atoms increase electronegativity and lipophilicity, while the thiazole ring contributes to aromatic stacking .

Functionalization Potential: The ethynyl group’s alkyne moiety allows efficient conjugation with azides, making the target compound valuable in bioconjugation (e.g., antibody-drug conjugates) . In contrast, aminomethylphenyl (CAS 71420-92-3) offers a flexible linker for peptide elongation or spacer design .

Physicochemical Properties: Lipophilicity: Fluorinated and aromatic systems (e.g., thiazole, biphenyl in ) exhibit higher logP values compared to polar derivatives like the hydroxyl-substituted compound . Solubility: Hydroxyl and aminomethyl groups improve aqueous solubility, whereas ethynyl and tert-butyl groups enhance organic phase compatibility .

Applications :

Preparation Methods

General Synthetic Strategy

The preparation of 2-((Tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid typically involves the following key steps:

- Protection of the amino group with a tert-butoxycarbonyl group.

- Introduction of the ethynyl group at the para position of the phenyl ring.

- Formation of the amino acid backbone with the carboxylic acid functionality.

The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, which protects the amino group during subsequent transformations.

Specific Preparation Method via Trimethylsilylacetylene Intermediate

A well-documented method involves the synthesis of a trimethylsilyl-protected ethynyl intermediate, followed by deprotection to yield the free ethynyl group.

Step 1: Sonogashira Coupling to Form Trimethylsilyl Ethynyl Derivative

A precursor compound such as methyl 2-pivalamido-3-(4-bromophenyl)propanoate (or similar) is reacted with trimethylsilylacetylene in the presence of palladium catalyst (PdCl2(PPh3)2), copper iodide (CuI), and triethylamine as the base.

- Reaction is conducted under argon atmosphere.

- Typical temperature: 90°C.

- Duration: ~12 hours.

- Solvent: Often a mixture of organic solvents such as tetrahydrofuran (THF) or toluene.

- Yield: Approximately 48% for the silyl-protected intermediate.

Step 2: Deprotection of Trimethylsilyl Group

The trimethylsilyl group is removed by treatment with tetrabutylammonium fluoride (TBAF) in THF at low temperature (−70°C) for about 2 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

- Purification involves washing with water, brine, drying over anhydrous sodium sulfate, and solvent evaporation.

- Yield: High yields reported, e.g., 82–95%.

- Product: this compound or its methyl ester derivative.

This method is supported by experimental procedures reported in peer-reviewed research articles detailing the synthesis of related amino acid derivatives with ethynyl substituents.

Alternative Preparation via Lithiation and Carboxylation

Another approach involves the lithiation of a bromophenyl precursor followed by carboxylation:

Step 1: Formation of Organolithium Intermediate

A tert-butoxycarbonyl-protected 4-bromophenyl derivative is treated with an alkyl lithium reagent (e.g., n-butyllithium or tert-butyllithium) in anhydrous tetrahydrofuran (THF) at low temperatures (−100°C to −60°C).

- Molar equivalents of alkyl lithium reagent: 1.1 to 1.3.

- Reaction time: 0.5 to 3 hours.

Step 2: Carboxylation

The organolithium intermediate is reacted with carbon dioxide (dry ice) added portionwise over 1 to 4 hours, followed by stirring for 6 to 24 hours to ensure complete conversion.

Step 3: Workup and Isolation

The reaction mixture is quenched, and the product is isolated by filtration, chromatography, or recrystallization.

This method yields the Boc-protected amino acid with a substituted phenyl ring and is conducted under strictly anhydrous and inert atmosphere conditions.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., TEA) | Room temperature | 1–6 hours | High | Mild conditions, organic solvent |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, triethylamine, TMS-acetylene | 90°C | 12 hours | ~48 | Argon atmosphere, sealed tube |

| TMS Deprotection | Tetrabutylammonium fluoride (TBAF) in THF | −70°C | 2 hours | 82–95 | Low temperature, careful quenching |

| Lithiation and Carboxylation | n-Butyllithium or t-Butyllithium, CO2 | −100°C to −60°C | 0.5–3 h + 6–24 h | Moderate | Anhydrous, inert atmosphere |

Research Findings and Analysis

- The Sonogashira coupling followed by TMS deprotection is a widely adopted route offering good control over the ethynyl group introduction with relatively high yields and purity.

- Lithiation/carboxylation methods provide an alternative route, especially useful for introducing carboxyl groups directly on aryl lithium intermediates, but require stringent low-temperature and anhydrous conditions.

- The Boc protecting group remains stable under the Sonogashira coupling conditions and during lithiation/carboxylation, ensuring selective transformations on the aromatic ring.

- Purification typically involves silica gel chromatography and recrystallization, yielding analytically pure compounds suitable for further synthetic applications.

Q & A

Q. What are the optimal synthetic routes for 2-((Tert-butoxycarbonyl)amino)-2-(4-ethynylphenyl)acetic acid?

The synthesis typically involves:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride in a basic solvent (e.g., THF or DCM) .

- Deprotection : Controlled cleavage of the Boc group under acidic conditions (e.g., trifluoroacetic acid, TFA) to avoid side reactions .

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, verified by HPLC .

Q. How is the compound structurally characterized?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm the presence of the ethynylphenyl group, Boc-protected amine, and acetic acid backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .

- X-ray crystallography : If crystalline, to resolve stereochemistry and confirm spatial arrangement .

Q. What role does the Boc group play in experimental workflows?

The Boc group:

- Protects the amine : Prevents unwanted reactions during synthesis (e.g., nucleophilic attacks) .

- Facilitates solubility : Enhances solubility in organic solvents like DCM or THF, critical for coupling reactions .

- Enables controlled deprotection : Acid-labile nature allows selective removal without disrupting the ethynyl or phenyl groups .

Q. How is purity and stability maintained during storage?

- Storage : Sealed under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group .

- Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., free amine or acetic acid derivatives) .

Advanced Research Questions

Q. How to design experiments to study structure-activity relationships (SAR) of derivatives?

- Substituent variation : Replace the ethynyl group with halogens (e.g., F, Cl) or methyl groups to assess electronic/steric effects .

- Bioactivity assays : Test binding affinity to target receptors (e.g., kinases) using fluorescence polarization or SPR .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. How to resolve contradictions in reported bioactivity data?

- Control for purity : Compare HPLC traces and HRMS data to rule out impurities .

- Assay conditions : Validate buffer pH, ionic strength, and temperature, as these affect Boc group stability .

- Structural analogs : Test compounds with similar scaffolds (e.g., 4-fluorophenyl or thiophenyl derivatives) to isolate substituent effects .

Q. What methodologies address solubility challenges in aqueous systems?

- Co-solvents : Use DMSO or PEG-400 (<10% v/v) to enhance solubility without denaturing proteins .

- Derivatization : Convert the carboxylic acid to a methyl ester for cell-based assays, followed by enzymatic hydrolysis in vivo .

Q. How to optimize peptide conjugation using this compound?

- Coupling agents : Employ HATU or EDC/NHS for amide bond formation with lysine residues .

- Kinetic monitoring : Use MALDI-TOF MS to track conjugation efficiency and avoid overmodification .

Q. What techniques identify degradation pathways under physiological conditions?

Q. How to evaluate interactions with biological targets lacking structural data?

- SPR/ITC : Quantify binding kinetics and thermodynamics to estimate values .

- Mutagenesis : Modify putative binding residues in the target protein to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.